Tetrasodium ((propylimino)bis(methylene))diphosphonate
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Overview
Description
Tetrasodium ((propylimino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C6H12NNa4O6P2. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to act as a chelating agent, which makes it useful in a variety of fields including water treatment, detergents, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium ((propylimino)bis(methylene))diphosphonate typically involves the reaction of propylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Propylamine reacts with formaldehyde to form an intermediate compound.
Step 2: The intermediate compound then reacts with phosphorous acid to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium ((propylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These reactions often involve halogenating agents or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phosphonate derivatives, while substitution reactions can produce a range of substituted phosphonates.
Scientific Research Applications
Tetrasodium ((propylimino)bis(methylene))diphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical processes.
Biology: The compound is used in studies involving enzyme inhibition and metal ion transport.
Industry: The compound is used in water treatment to prevent scale formation and in detergents to enhance cleaning efficiency.
Mechanism of Action
The mechanism of action of tetrasodium ((propylimino)bis(methylene))diphosphonate involves its ability to chelate metal ions. By binding to metal ions, the compound can inhibit the activity of metal-dependent enzymes and prevent the formation of metal ion complexes. This chelating ability is due to the presence of multiple phosphonate groups that can coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar applications.
Nitrilotriacetic acid (NTA): Another chelating agent used in water treatment and detergents.
Diethylenetriaminepentaacetic acid (DTPA): Used in medical imaging and as a chelating agent.
Uniqueness
Tetrasodium ((propylimino)bis(methylene))diphosphonate is unique due to its specific structure, which provides distinct chelating properties compared to other compounds. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in various applications.
Properties
CAS No. |
94199-80-1 |
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Molecular Formula |
C5H11NNa4O6P2 |
Molecular Weight |
335.05 g/mol |
IUPAC Name |
tetrasodium;N,N-bis(phosphonatomethyl)propan-1-amine |
InChI |
InChI=1S/C5H15NO6P2.4Na/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
InChI Key |
QERBDUDCPJCLER-UHFFFAOYSA-J |
Canonical SMILES |
CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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